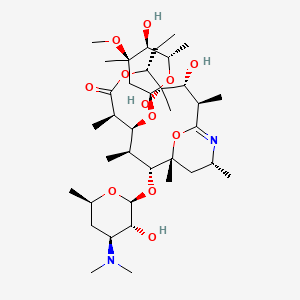
Erythromycin A 6,10-Imino Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erythromycin A 6,10-Imino Ether is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is part of the 14-membered macrolide family, which is characterized by a macrocyclic lactone ring. This compound has been studied for its potential antibacterial properties and its role as an intermediate in the synthesis of other macrolide antibiotics .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Erythromycin A 6,10-Imino Ether typically involves the reaction of erythromycin thiocyanate with hydroxylamine in the presence of lower alcohols as solvents. This reaction generates thiocyanate salts of erythromycin. The mixture is then treated with water and water-immiscible low-polar organic solvents, followed by the addition of lye to achieve a pH between 9 and 12. Mesyl chloride or toluene sulfochloride is then added to the organic layer to facilitate the Beckmann rearrangement, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves the use of biphasic solvent systems and specific catalysts to enhance the efficiency of the reactions. The final product is typically purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Erythromycin A 6,10-Imino Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the imino ether group to form different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imino ether group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
科学的研究の応用
Erythromycin A 6,10-Imino Ether has been extensively studied for its antibacterial activity. It has shown significant efficacy against erythromycin-susceptible and erythromycin-resistant strains of Streptococcus pneumoniae. The compound is also used as an intermediate in the synthesis of other macrolide antibiotics, such as azithromycin and clarithromycin .
In addition to its antibacterial properties, this compound is used in research focused on overcoming antibiotic resistance. Structural modifications of this compound have led to the development of new macrolide derivatives with enhanced activity against resistant bacterial strains .
作用機序
Erythromycin A 6,10-Imino Ether exerts its antibacterial effects by inhibiting protein synthesis in susceptible bacteria. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, thereby preventing the elongation of peptide chains during protein synthesis. This inhibition ultimately leads to the cessation of bacterial growth and replication .
類似化合物との比較
Similar Compounds
Erythromycin A: The parent compound, widely used as an antibiotic.
Azithromycin: A derivative with a broader spectrum of activity and improved pharmacokinetic properties.
Clarithromycin: Another derivative with enhanced stability and efficacy against certain bacterial strains
Uniqueness
Erythromycin A 6,10-Imino Ether is unique due to its imino ether group, which imparts distinct chemical properties and reactivity. This structural feature allows for the synthesis of various derivatives with potential therapeutic applications. Additionally, its efficacy against erythromycin-resistant strains makes it a valuable compound in the fight against antibiotic resistance .
特性
分子式 |
C37H66N2O12 |
|---|---|
分子量 |
730.9 g/mol |
IUPAC名 |
(2R,3R,4S,5R,8R,9S,10S,11R,12R,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,16-dioxa-15-azabicyclo[10.3.1]hexadec-1(15)-en-7-one |
InChI |
InChI=1S/C37H66N2O12/c1-14-25-37(10,44)29(41)22(6)32-38-18(2)16-36(9,51-32)31(50-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(43)48-25)49-26-17-35(8,45-13)30(42)23(7)47-26/h18-31,34,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,34+,35-,36-,37-/m1/s1 |
InChIキー |
WJHMYCUHZMBNPY-XBWOTNPQSA-N |
異性体SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C2=N[C@@H](C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)(C)O |
正規SMILES |
CCC1C(C(C(C2=NC(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] 10-methylacridin-10-ium-9-carboxylate](/img/structure/B13443464.png)
![tert-butyl-diphenyl-[[(2R,3R,4S,5S,6S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13443466.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicacid](/img/structure/B13443472.png)
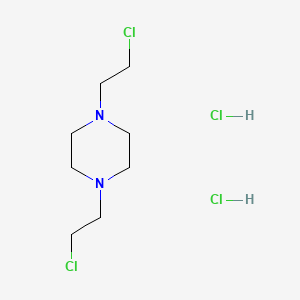
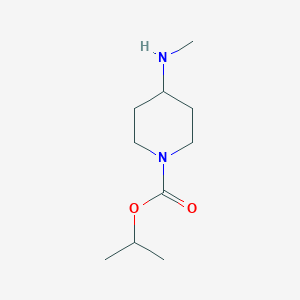

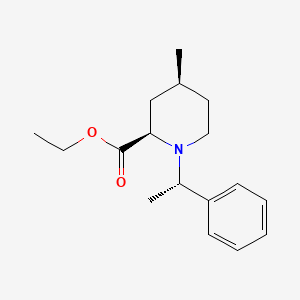
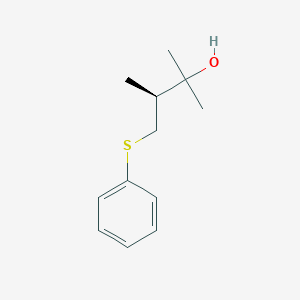
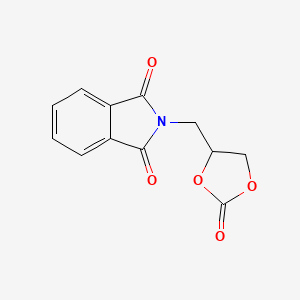
![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanamine](/img/structure/B13443498.png)
![(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride](/img/structure/B13443502.png)
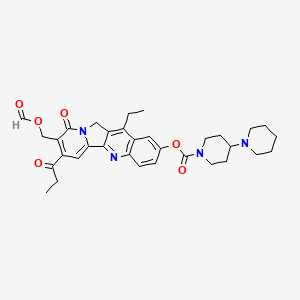
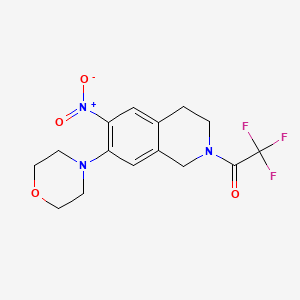
![(E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide](/img/structure/B13443525.png)
